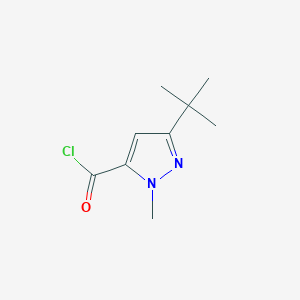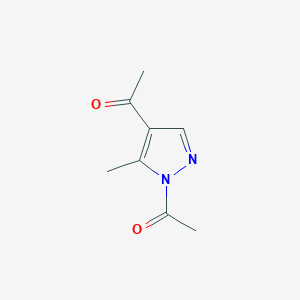
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one), also known as MPE, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been used as a building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not fully understood. However, studies have suggested that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has anti-inflammatory effects and may have potential as a treatment for Alzheimer's disease. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have antioxidant properties and may help protect against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one).
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its relatively simple synthesis method. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential applications in various fields, making it a versatile compound for researchers. However, one limitation of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its limited availability. 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). One area of interest is the development of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)-based compounds for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the anti-inflammatory and antioxidant effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). Finally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential applications in the development of OLEDs and other materials, and further research in this area is warranted.
Conclusion
In conclusion, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and antioxidant effects make it a promising candidate for the treatment of Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) and to explore its potential applications in various fields.
Synthesis Methods
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) can be synthesized using a variety of methods, including the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of a base. The resulting product is then purified using column chromatography.
properties
CAS RN |
175135-02-1 |
|---|---|
Product Name |
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-acetyl-5-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5-8(6(2)11)4-9-10(5)7(3)12/h4H,1-3H3 |
InChI Key |
ZXZFTAQXRNWCEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
Canonical SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



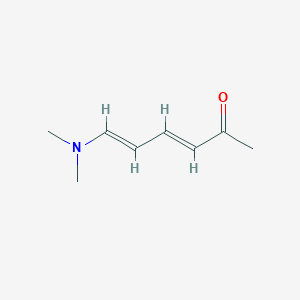

![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)


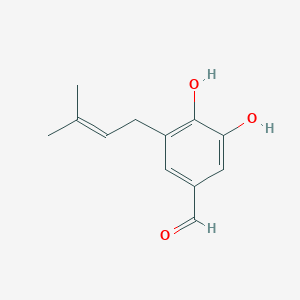


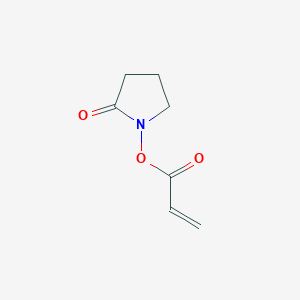
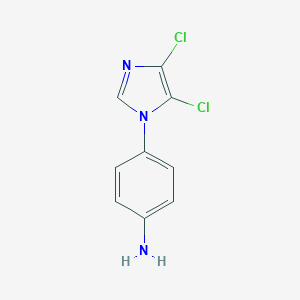
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)

